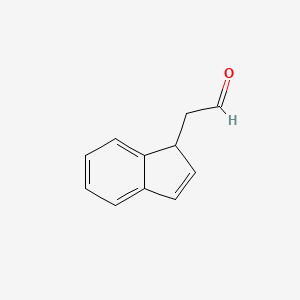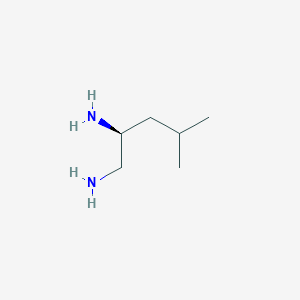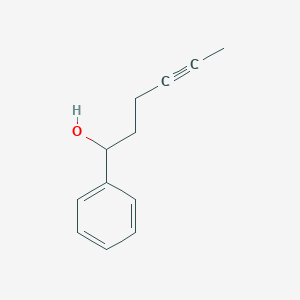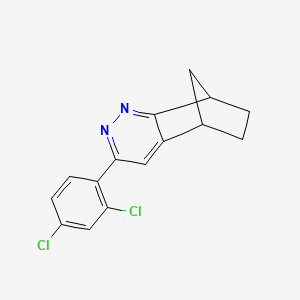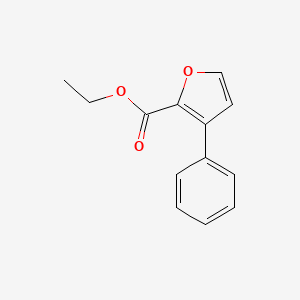
(4,5-bis(benzyloxy)pyridin-2-yl)methanol
描述
(4,5-bis(benzyloxy)pyridin-2-yl)methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylmethoxy groups attached to the pyridine ring, along with a hydroxymethyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-bis(benzyloxy)pyridin-2-yl)methanol typically involves the reaction of pyridine derivatives with phenylmethanol under specific conditions. One common method involves the use of a three-necked round-bottomed flask equipped with a magnetic stir bar and an argon atmosphere. The reaction is carried out in anhydrous toluene with the addition of chlorosulfonyl isocyanate at low temperatures, followed by the gradual addition of phenylmethanol. The reaction mixture is then warmed to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
化学反应分析
Types of Reactions
(4,5-bis(benzyloxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(4,5-bis(benzyloxy)pyridin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4,5-bis(benzyloxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- 4,5-Bis(benzylthio)-1,3-dithiole-2-thione
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Uniqueness
(4,5-bis(benzyloxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
112334-43-7 |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
[4,5-bis(phenylmethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C20H19NO3/c22-13-18-11-19(23-14-16-7-3-1-4-8-16)20(12-21-18)24-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2 |
InChI 键 |
NNEDRWCGFQMNLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=NC(=C2)CO)OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

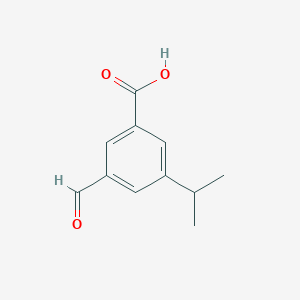
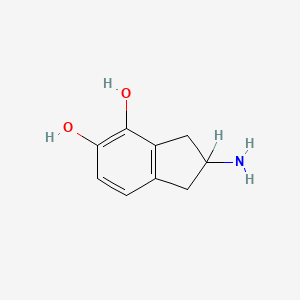
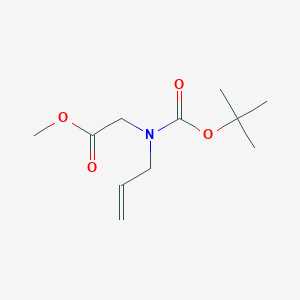
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B8674715.png)
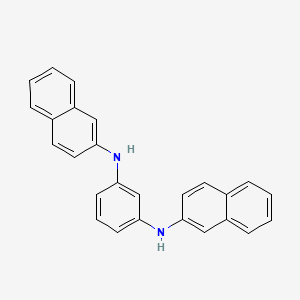
![4,4,6,6-Tetramethyl-4,6-dihydrofuro[3,4-d]thiazol-2-amine](/img/structure/B8674731.png)
